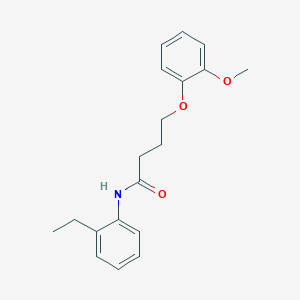

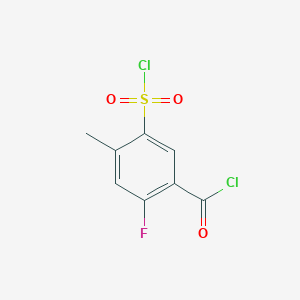

![molecular formula C14H12N2O5S B2679531 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 892853-72-4](/img/structure/B2679531.png)

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide” is a molecule that has been found to be an effective antibacterial agent against B. subtilis and E. coli . It has been synthesized from readily available starting materials .

Synthesis Analysis

The synthesis of this compound involves a multistep process from readily available starting materials. The process involves the creation of heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C16H10F2N2O3S. It has an average mass of 348.324 Da and a monoisotopic mass of 348.038025 Da .科学的研究の応用

Synthesis and Antioxidant Activity

Benzothiazole derivatives have been synthesized and evaluated for their antioxidant properties. For instance, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, demonstrating moderate to significant radical scavenging activity. This suggests potential for these compounds in mitigating oxidative stress-related cellular damage (Ahmad et al., 2012).

Antimicrobial and Antifungal Applications

Research by Padalkar et al. (2014) on novel benzimidazole, benzoxazole, and benzothiazole derivatives highlighted broad-spectrum antimicrobial activity against bacterial and fungal strains. These findings indicate the potential of benzothiazole derivatives in developing new antimicrobial agents, which could be critical in addressing the global challenge of antibiotic resistance (Padalkar et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their application in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives that showed superior inhibition efficiencies against steel corrosion in acidic environments. These compounds can provide a chemical barrier, preventing the metal surface from undergoing oxidation (Hu et al., 2016).

Sensor Applications

The intrinsic redox reactions of polyamic acid derivatives containing benzothiazole groups have been explored for the development of hydrogen peroxide sensors. This work by Hua et al. (2011) demonstrates the potential of benzothiazole derivatives in fabricating biosensors, which can be applied in medical diagnostics and environmental monitoring (Hua et al., 2011).

Photophysical Properties

Padalkar et al. (2011) investigated the photophysical properties of excited state intra-molecular proton transfer (ESIPT) inspired benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives. These compounds exhibit significant solvent polarity effects, indicating their potential in optical and electronic applications, such as organic light-emitting diodes (OLEDs) and fluorescent markers (Padalkar et al., 2011).

特性

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c17-13(11-7-18-1-2-21-11)16-14-15-8-5-9-10(6-12(8)22-14)20-4-3-19-9/h5-7H,1-4H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYCIBJNVBRJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-((3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2679449.png)

![N'-(2,4-Dimethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2679454.png)

![3,4,5-trimethoxy-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2679455.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2679456.png)

![(E)-4-(Dimethylamino)-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-enamide](/img/structure/B2679460.png)

![(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone](/img/structure/B2679461.png)

![5-chloro-N-[4-[4-[(5-chloro-2-nitrobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B2679463.png)

![N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2679464.png)

![1-(4-Chlorophenyl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2679465.png)